ZnAF-1F tetraTFA

Description

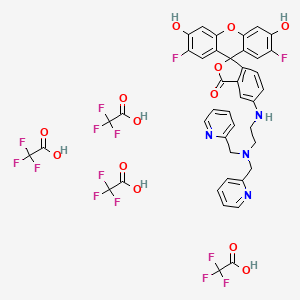

Structure

2D Structure

Properties

Molecular Formula |

C42H30F14N4O13 |

|---|---|

Molecular Weight |

1064.7 g/mol |

IUPAC Name |

6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;tetrakis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C34H26F2N4O5.4C2HF3O2/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22;4*3-2(4,5)1(6)7/h1-10,13-17,39,41-42H,11-12,18-19H2;4*(H,6,7) |

InChI Key |

XUFXMIZKXMZEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

ZnAF-1F (tetraTFA) is synthesized through a series of chemical reactions involving the attachment of fluorophores to zinc ion receptors. The synthetic route typically involves the use of fluorescein as the fluorophore due to its favorable excitation and emission properties. The reaction conditions often include neutral to slightly acidic environments to ensure the stability of the compound .

Industrial Production Methods

Industrial production of ZnAF-1F (tetraTFA) involves large-scale synthesis using automated chemical reactors. The process is optimized to maintain high purity levels (≥98%) and involves stringent quality control measures to ensure consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

ZnAF-1F (tetraTFA) primarily undergoes complexation reactions with zinc ions. It acts as a zinc sensor in neutral and slightly acidic conditions. The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions .

Common Reagents and Conditions

The common reagents used in the synthesis and application of ZnAF-1F (tetraTFA) include fluorescein, zinc ion receptors, and various buffering agents such as HEPES. The reaction conditions are carefully controlled to maintain the integrity of the fluorophore and ensure accurate detection of zinc ions .

Major Products Formed

The major product formed from the reaction of ZnAF-1F (tetraTFA) with zinc ions is a fluorescent complex that emits light at 514 nm when excited at 489 nm. This fluorescence is used to detect and quantify the presence of zinc ions in biological samples .

Scientific Research Applications

Scientific Research Applications

ZnAF-1F tetraTFA is utilized in biological applications due to its ability to quickly increase fluorescence intensity upon binding with Zn2+ . A study describes the development and applications of ZnAF-1F as a fluorescent probe for . Fluorescein is used as the fluorophore of ZnAFs, because its excitation and emission wavelengths are in the visible range, which minimizes cell damage and autofluorescence by excitation light .

Key characteristics:

- Fluorophore: this compound acts as a fluorophore with a value of 2.2 nM .

- Selectivity: ZnAFs do not fluoresce in the presence of other biologically important cations such as and , and are insensitive to changes in pH .

- Stability: The complexes of ZnAF-1F emit stable fluorescence around neutral and slightly acidic conditions because the values are shifted to 4.9 by substitution of electron-withdrawing fluorine at the ortho position of the phenolic hydroxyl group .

Case Studies

Mechanism of Action

ZnAF-1F (tetraTFA) functions by binding to zinc ions through its zinc ion receptors. This binding induces a conformational change in the fluorophore, resulting in an increase in fluorescence intensity. The molecular targets of ZnAF-1F (tetraTFA) are zinc ions, and the pathways involved include the complexation of zinc ions with the fluorophore, leading to the emission of light at 514 nm .

Comparison with Similar Compounds

ZnAF-1F vs. ZnAF-2F

ZnAF-1F and ZnAF-2F are structurally related probes with minor differences in fluorophore substituents, leading to distinct performance metrics:

Key Insight : ZnAF-1F exhibits superior sensitivity (higher fluorescence increase), while ZnAF-2F has a marginally higher baseline quantum yield. Both share the same chelator and PET mechanism, but ZnAF-1F is preferred for applications demanding maximal signal amplification .

ZnAF-1F vs. ZnAF-1

ZnAF-1 (CAS 321859-09-0) is an earlier iteration of the ZnAF series, sharing the N,N-bis(2-pyridylmethyl)ethylenediamine chelator but lacking the tetraTFA modification. Critical distinctions include:

Key Insight : The tetraTFA modification improves solubility and stability, making ZnAF-1F more suitable for physiological conditions .

ZnAF-1F vs. Other Zn²⁺ Probes

For example:

Advantages and Limitations

Advantages

Limitations

- Background Noise: Low unbound quantum yield (Φ = 0.004) may require careful calibration to distinguish signal from noise .

- Esterase Dependency : ZnAF-1F DA hydrolysis relies on intracellular esterases, which may vary across cell types .

Q & A

Q. What is the mechanism of Zn²⁺ detection by ZnAF-1F (tetraTFA), and how does its chelation chemistry influence specificity?

ZnAF-1F (tetraTFA) utilizes a fluorescein-based scaffold coupled with a N,N-bis(2-pyridylmethyl)ethylenediamine chelation unit to bind Zn²⁺. The tetraTFA modification enhances solubility and cell permeability, while the chelator’s high affinity (Kd = 2.2 nM) ensures selectivity for Zn²⁺ over competing ions like Ca²⁺ or Mg²⁺ . Methodologically, researchers should validate specificity via competitive metal ion assays (e.g., using EDTA or TPEN to quench Zn²⁺ signals) and confirm responses via fluorescence spectroscopy under controlled pH (6.5–7.5) to avoid proton interference .

Q. What experimental protocols are recommended for calibrating ZnAF-1F (tetraTFA) in live-cell imaging?

Calibration involves:

- Step 1: Prepare a Zn²⁺-free baseline by treating cells with TPEN (a Zn²⁺ chelator).

- Step 2: Titrate exogenous Zn²⁺ (e.g., using ZnCl₂/pyrithione to facilitate ionophore-assisted uptake).

- Step 3: Measure fluorescence intensity (λex = 489 nm, λem = 514 nm) and generate a standard curve.

Include controls for autofluorescence, photobleaching, and pH fluctuations. For quantitative analysis, use ratiometric imaging if compatible with equipment .

Q. How can researchers address potential interference from cellular autofluorescence or probe sequestration in organelles?

- Autofluorescence: Use spectral unmixing or lifetime-based imaging (FLIM) to distinguish ZnAF-1F signals from endogenous fluorophores (e.g., NADH).

- Compartmentalization: Optimize loading conditions (e.g., lower probe concentration, shorter incubation time) or employ organelle-targeted variants (e.g., mitochondrial or ER-targeted probes). Validate localization via colocalization markers (e.g., MitoTracker) .

Advanced Research Questions

Q. How can ZnAF-1F (tetraTFA) be integrated with genetically encoded sensors to study Zn²⁺ dynamics in heterogeneous cell populations?

Combine ZnAF-1F with FRET-based sensors (e.g., ZapCY1) for dual-parameter imaging. Use sequential excitation/emission filters to avoid spectral overlap. For example:

Q. What strategies resolve contradictions in Zn²⁺ quantification when using ZnAF-1F (tetraTFA) across different cell types?

Discrepancies may arise from variations in membrane permeability, esterase activity (for acetoxymethyl ester probes), or endogenous Zn²⁺ buffering. To address:

Q. How should researchers design experiments to track sub-second Zn²⁺ fluxes in neuronal synapses using ZnAF-1F (tetraTFA)?

- High-speed imaging: Use confocal or TIRF microscopy with EMCCD cameras (≥100 fps).

- Stimulus delivery: Pair with rapid perfusion systems (e.g., piezoelectric translators) for precise agonist application (e.g., glutamate or KCl depolarization).

- Probe kinetics: Pre-characterize ZnAF-1F’s on/off rates (τon ~ 50 ms, τoff ~ 200 ms) to ensure temporal resolution aligns with synaptic events .

Methodological Best Practices

Q. How to validate ZnAF-1F (tetraTFA) data in pathological models (e.g., Zn²⁺ dysregulation in neurodegeneration)?

- Correlate with histochemistry: Post-imaging, fix tissues and stain with Timm’s sulfide-silver stain for total Zn²⁺.

- Cross-validate with ICP-MS: Measure bulk Zn²⁺ levels in lysates.

- Use disease-relevant controls: Include samples from animal models with genetic Zn²⁺ dysregulation (e.g., APP/PS1 mice for Alzheimer’s studies) .

Q. What statistical approaches are optimal for analyzing time-lapse ZnAF-1F (tetraTFA) datasets with high spatial heterogeneity?

- Spatiotemporal clustering: Apply algorithms like k-means or DBSCAN to group pixels with similar fluorescence trajectories.

- Diffusion modeling: Use particle tracking or fluorescence recovery after photobleaching (FRAP) to estimate Zn²⁺ mobility.

- Meta-analysis: Pool data from ≥3 biological replicates and apply mixed-effects models to account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.